
3-Bromo-5-methylphenyl Isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-methylphenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an isothiocyanate functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylphenyl Isothiocyanate can be achieved through various methods. One common method involves the reaction of 3-Bromo-5-methylphenylamine with thiophosgene (CSCl2) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane, and the reaction mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group.
Another method involves the use of carbon disulfide (CS2) and di-tert-butyl dicarbonate (Boc2O) as reagents. The reaction is catalyzed by a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), and the reaction mixture is stirred at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of phenyl chlorothionoformate as a starting material. The reaction with primary amines in the presence of a base such as sodium hydroxide (NaOH) leads to the formation of the desired isothiocyanate . This method is preferred due to its high yield and relatively low cost.
化学反应分析
Types of Reactions
3-Bromo-5-methylphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Thiourea derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
科学研究应用
3-Bromo-5-methylphenyl Isothiocyanate has several applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-5-methylphenyl Isothiocyanate involves its interaction with cellular proteins and enzymes. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity . This reactivity is attributed to the electrophilic nature of the isothiocyanate group, which can undergo nucleophilic attack by thiol groups in proteins .
相似化合物的比较
Similar Compounds
Phenyl Isothiocyanate: Lacks the bromine and methyl substituents.
Benzyl Isothiocyanate: Contains a benzyl group instead of a bromine and methyl group.
Allyl Isothiocyanate: Contains an allyl group instead of a bromine and methyl group.
Uniqueness
3-Bromo-5-methylphenyl Isothiocyanate is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other isothiocyanates .
属性
分子式 |
C8H6BrNS |
|---|---|
分子量 |
228.11 g/mol |
IUPAC 名称 |
1-bromo-3-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 |
InChI 键 |
BKDXJZMDCHAOCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)Br)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate](/img/structure/B13683149.png)
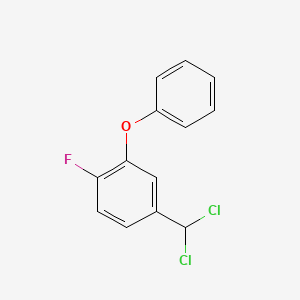
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683161.png)
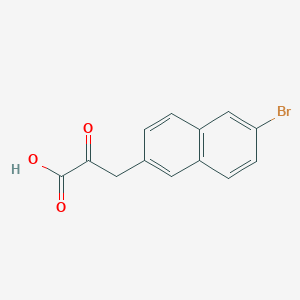
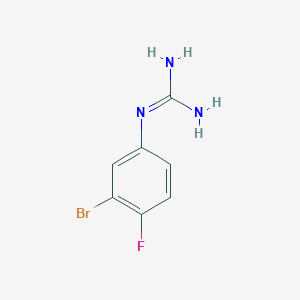

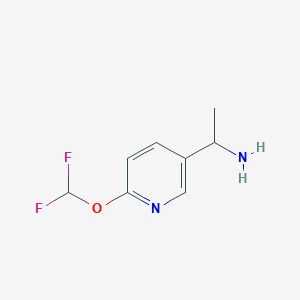
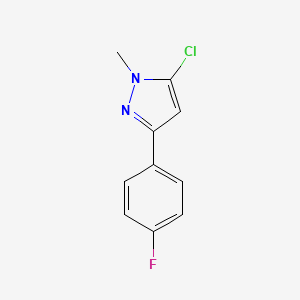
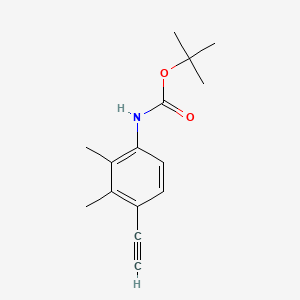
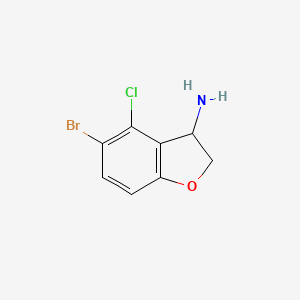
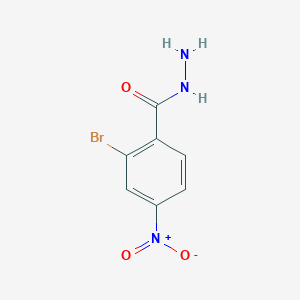

![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
